molecular formula C21H16N2OS2 B12138270 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12138270
M. Wt: 376.5 g/mol
InChI Key: VLEDNEYYBQUUHD-UHFFFAOYSA-N
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Description

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group and a phenylethanone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as thiophene and pyrimidine derivatives under specific conditions.

    Substitution with 4-Methylphenyl Group:

    Attachment of Phenylethanone Moiety: The final step involves the coupling of the thieno[2,3-d]pyrimidine derivative with phenylethanone using reagents like acyl chlorides or anhydrides in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenylethanone Derivatives: Compounds with similar phenylethanone moieties but different core structures.

Uniqueness

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone is unique due to its specific combination of the thieno[2,3-d]pyrimidine core with the 4-methylphenyl and phenylethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16N2OS2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C21H16N2OS2/c1-14-7-9-15(10-8-14)17-11-25-20-19(17)21(23-13-22-20)26-12-18(24)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3

InChI Key

VLEDNEYYBQUUHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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